7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a 2-chlorobenzylsulfanyl group, two methyl groups, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzyl chloride with a suitable thiol to form the 2-chlorobenzylsulfanyl intermediate. This intermediate is then reacted with a pyrazolo[1,5-a]pyrimidine precursor under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with additional triazole rings, offering different biological activities.
Uniqueness
7-[(2-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzylsulfanyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H18ClN3S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18ClN3S/c1-14-12-19(26-13-17-10-6-7-11-18(17)22)25-21(23-14)20(15(2)24-25)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3 |
InChI Key |
LHDAKGJSIGZXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC=C3Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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